Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride
Description
Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride is a fluorinated piperidine derivative with a carboxylate ester and a hydrochloride salt. The piperidine ring is substituted at the 4-position with a 4-fluorophenyl group and an ethyl carboxylate ester. This structure is significant in medicinal chemistry due to the piperidine scaffold’s prevalence in bioactive molecules and the fluorine atom’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity .
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2.ClH/c1-2-18-13(17)14(7-9-16-10-8-14)11-3-5-12(15)6-4-11;/h3-6,16H,2,7-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZSFDYWDPBBJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Piperidine-4-Carboxylic Acid Derivatives
A foundational approach involves synthesizing ethyl piperidine-4-carboxylate as a precursor, followed by introducing the 4-fluorophenyl moiety. As demonstrated in, ethyl piperidine-4-carboxylate is synthesized via esterification of isonipecotic acid (piperidine-4-carboxylic acid) with ethanol in the presence of thionyl chloride (SOCl₂). The reaction proceeds under reflux for 48 hours, yielding the ester in 94% purity after workup with ethyl acetate and sodium hydroxide.
Reaction Conditions:
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Reagents: Isonipecotic acid, absolute ethanol, SOCl₂
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Temperature: Reflux (≈78°C for ethanol)
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Workup: Neutralization with NaOH, extraction with EtOAc, drying with Na₂SO₄
This intermediate serves as a scaffold for subsequent alkylation or arylation at the piperidine nitrogen or carbon positions.
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. For example, describes the alkylation of ethyl N-Boc-piperidine-4-carboxylate with 4-fluorobenzyl bromide under basic conditions (K₂CO₃ or NaOH) in acetonitrile or dichloromethane. While this method targets a benzyl-substituted derivative, analogous conditions could apply to direct aryl group installation at the piperidine’s 4-position.
Key Considerations:
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Solvent Selection: Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates.
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Base Compatibility: Strong bases (e.g., NaOH) may hydrolyze ester groups, necessitating milder alternatives like K₂CO₃.
Organocatalytic Cyclization Strategies
Michael Addition-Mediated Ring Formation
A stereoselective route from employs an organocatalytic Michael addition between 3-(4-fluorophenyl)acrylaldehyde and methyl 3-(methylamino)-3-oxopropanoate. Using diphenylprolinol-TMS as a chiral catalyst and molecular sieves for water removal, this method achieves >99% enantiomeric purity in the cyclized intermediate.
Reaction Sequence:
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Michael Addition:
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Catalyst: Diphenylprolinol-TMS (10 mol%)
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Conditions: 0°C to 30°C, 24–48 hours
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Yield: ≈75% for the cycloadduct
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Reduction: Sodium borohydride (NaBH₄) in the presence of BF₃·OEt₂ reduces the enamine to the piperidine derivative.
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Solvent: Tetrahydrofuran (THF) or methanol
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Temperature: 10°C to room temperature
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Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or diethyl ether). Crystallization from a mixture of ethanol and ethyl acetate yields the final product as a white solid.
Optimization Parameters:
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Acid Concentration: 1–2 equivalents of HCl
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Crystallization Solvent: Ethanol/ethyl acetate (3:1 v/v)
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages | Challenges |
|---|---|---|---|---|---|
| Esterification + Alkylation | 1. Esterification 2. Alkylation | 60–70% | 90–95% | Scalable, uses commercial reagents | Low regioselectivity in alkylation |
| Organocatalytic Cyclization | 1. Michael addition 2. Reduction | 70–75% | >99% | High enantiopurity, fewer steps | Requires chiral catalyst optimization |
| Direct Arylation | 1. Pd-catalyzed coupling | 50–60% | 85–90% | Avoids multi-step functionalization | Limited substrate scope, costly ligands |
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial production emphasizes cost-effectiveness and throughput. Continuous flow reactors, as hinted in, could enhance the alkylation and reduction steps by improving heat transfer and reducing reaction times. Additionally, replacing chromatographic purification with crystallization or distillation reduces operational costs.
Case Study:
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)piperidine-4-carboxylic acid.
Reduction: Formation of 4-(4-fluorophenyl)piperidine-4-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention for its potential applications in various research domains:
Neuropharmacological Research
Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride is primarily studied for its effects on neurotransmitter systems. Its interactions with opioid receptors have been of particular interest, as preliminary studies suggest potential analgesic properties akin to opioids. The fluorinated structure may enhance binding affinity, making it a candidate for further pharmacological development.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of other biologically active compounds. Its multi-step synthesis allows for the introduction of various functional groups tailored to specific applications. This versatility is crucial for developing new therapeutic agents.
Pharmacokinetic Studies
Research involving this compound often includes pharmacokinetic assessments. These studies evaluate the compound's absorption, distribution, metabolism, and excretion profiles within biological systems, which are essential for understanding its efficacy and safety.
Several studies have explored the applications of this compound:
- Analgesic Potential : Research indicated that the compound interacts with opioid receptors, suggesting it could provide analgesic effects similar to traditional opioids without some of their adverse side effects. Further studies are needed to confirm these findings and explore dosage efficacy.
- Synthesis Pathways : A study detailed the multi-step synthesis of this compound, emphasizing conditions that maximize yield and purity. The methods developed could be adapted for synthesizing related compounds with desired biological activities .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics revealed insights into how the compound behaves in vivo, which is critical for future therapeutic applications. Understanding these profiles aids in predicting how similar compounds might perform in clinical settings .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, thereby influencing neural signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating dopamine and serotonin receptors .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to other piperidine-4-carboxylate hydrochlorides with variations in substituents at the 4-position of the piperidine ring.
Table 1: Structural and Molecular Comparison
Impact of Substituents on Properties
- Ethyl vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability and metabolic stability .
Drug Development
Biological Activity
Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride, identified by its CAS number 845909-49-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
- Molecular Weight : 211.66 g/mol
- Solubility :
- Water Solubility: 2.38 mg/ml
- Log S (ESOL): -1.95
- Log P Values :
- Log Po/w (iLOGP): 0.0
- Log Po/w (XLOGP3): 1.58
- Blood-Brain Barrier (BBB) Permeability : Yes
- P-glycoprotein Substrate : No
These properties suggest that the compound is likely to be bioavailable and can effectively cross the blood-brain barrier, making it a candidate for neurological applications .
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : The compound has been studied for its potential in treating neurological disorders. It may act as an antagonist at muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine compounds exhibit antibacterial and antifungal properties. Modifications to the piperidine core can enhance these effects, suggesting that ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate could also possess similar activities .
- Inhibitory Mechanisms : The compound may inhibit specific enzymes or pathways involved in disease processes, although detailed mechanisms remain to be fully elucidated.
Case Study: Neuroprotective Potential
A study investigating the neuroprotective potential of related piperidine derivatives showed that modifications at the phenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited enhanced neuroprotective effects in mouse models of neurodegeneration . this compound's structural similarities suggest it may exhibit comparable efficacy.
In Vitro Studies
In vitro assays have demonstrated that piperidine derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial for neuroprotection . These findings support further investigation into this compound's role in treating neurological disorders.
Comparative Analysis of Biological Activities
Q & A
What are the optimal synthetic routes for Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride, and how can conflicting methodologies in the literature be resolved?
Basic Research Focus
The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example, piperidine derivatives are often prepared by reacting piperidine precursors with fluorophenyl-containing electrophiles (e.g., 4-fluorophenyl sulfonyl chloride) under alkaline conditions (triethylamine) . However, conflicting methodologies arise in the choice of ketone components, reaction temperatures, and purification methods (e.g., chromatography vs. recrystallization). To resolve contradictions:
- Experimental Design : Perform parallel syntheses using different ketone substrates (e.g., 4-fluoroacetophenone) and compare yields via HPLC .
- Data Analysis : Use spectroscopic data (¹H/¹³C NMR, IR) to confirm structural consistency across methods .
Advanced Research Focus
For stereochemical control, asymmetric synthesis using chiral catalysts or resolving agents (e.g., L-tartaric acid) can be explored. Computational modeling (DFT) may predict favorable reaction pathways and explain yield discrepancies .
How can the stereochemical configuration and ring puckering of the piperidine moiety be determined using advanced crystallographic techniques?
Basic Research Focus
X-ray crystallography is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and chloride ion positioning . Key steps:
- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources improve accuracy.
- Refinement : Apply restraints for thermal displacement parameters to handle disorder in the ethyl carboxylate group .
Advanced Research Focus
Ring puckering analysis via Cremer-Pople parameters quantifies deviations from planarity. For example, the piperidine ring’s chair or boat conformation can be modeled using puckering amplitudes (θ) and phase angles (φ) derived from atomic coordinates . Compare results with density functional theory (DFT) optimizations to validate experimental observations .
What strategies are recommended for elucidating the biological activity of this compound, particularly in CNS-related research?
Basic Research Focus
Screen for receptor binding affinity using radioligand assays (e.g., dopamine D2 or serotonin 5-HT2A receptors), given structural similarities to Pruvanserin Hydrochloride, a CNS-active compound with a fluorophenyl-piperidine motif .
- In Vitro Models : Use SH-SY5Y neuroblastoma cells for cytotoxicity and uptake studies.
- Dose-Response Analysis : EC50/IC50 values should be validated across multiple replicates to address variability .
Advanced Research Focus
Investigate metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) to assess pharmacokinetic profiles. Molecular docking (AutoDock Vina) can predict interactions with target proteins, guiding SAR modifications .
How can researchers address discrepancies in physicochemical data (e.g., melting points, solubility) obtained from different analytical methods?
Basic Research Focus
Contradictions in melting points may arise from polymorphic forms or hydrate/anhydrate differences. Strategies:
- Thermal Analysis : Perform DSC/TGA to identify phase transitions and hydrate loss .
- Solubility Studies : Use shake-flask method in buffers (pH 1–7.4) to account for ionization effects .
Advanced Research Focus
Apply solid-state NMR to distinguish polymorphs. Pair with PXRD to correlate crystallinity with solubility profiles . Machine learning models (e.g., Random Forest) can predict solubility based on molecular descriptors .
What are the key considerations in designing structure-activity relationship (SAR) studies for fluorophenyl-piperidine derivatives?
Basic Research Focus
Vary substituents on the phenyl ring (e.g., -Cl, -CF3) and piperidine nitrogen (e.g., alkyl vs. aryl groups) to assess electronic and steric effects.
- Synthetic Feasibility : Use parallel synthesis or combinatorial libraries .
- Bioassay Correlation : Plot logP vs. IC50 to identify hydrophobicity-activity trends .
Advanced Research Focus
Leverage 3D-QSAR (CoMFA/CoMSIA) to map electrostatic and hydrophobic fields around the fluorophenyl group. Validate models with leave-one-out cross-validation (q² > 0.5) .
How can computational methods resolve contradictions in proposed reaction mechanisms for piperidine functionalization?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
